7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide

Anti-cancer Cell Viability Esophageal Carcinoma

The compound 7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide (CAS 1706057-39-7) is a synthetic heterocyclic molecule characterized by a saturated 1,4-thiazepane ring, a benzodioxole substituent, and an N-benzyl carboxamide moiety. It belongs to a broader class of benzo[d][1,3]dioxole-fused seven-membered heterocycles that have demonstrated anti-proliferative potential in academic research.

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 1706057-39-7
Cat. No. B2668298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide
CAS1706057-39-7
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESC1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C20H22N2O3S/c23-20(21-13-15-4-2-1-3-5-15)22-9-8-19(26-11-10-22)16-6-7-17-18(12-16)25-14-24-17/h1-7,12,19H,8-11,13-14H2,(H,21,23)
InChIKeyGZZZKXUWTUHQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide: Synthetic Scaffold and Procurement Context


The compound 7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide (CAS 1706057-39-7) is a synthetic heterocyclic molecule characterized by a saturated 1,4-thiazepane ring, a benzodioxole substituent, and an N-benzyl carboxamide moiety. It belongs to a broader class of benzo[d][1,3]dioxole-fused seven-membered heterocycles that have demonstrated anti-proliferative potential in academic research [1]. The compound is currently positioned as a specialized screening compound and building block, with procurement interest stemming from its differentiated substitution pattern on the thiazepane core.

Structural Determinants of Function: Why a Thiazepane Carboxamide Cannot Be Casually Substituted


In the 1,4-thiazepane-4-carboxamide series, the specific N-substituent at the 4-position and the 7-aryl group are not interchangeable without consequence. The N-benzyl group imparts a unique balance of lipophilicity and hydrogen-bonding capacity that can critically influence target engagement and ADME profiles [1]. Furthermore, the saturated thiazepane scaffold, in contrast to unsaturated thiazepine analogs, alters conformational flexibility and metabolic stability, making the precise isomer and substitution pattern a key criterion for scientific selection. The evidence below demonstrates where quantifiable differentiation exists, or, where it does not, explicitly notes the critical data gaps that drive procurement decisions.

Quantitative Differentiation Evidence for 7-(Benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide


Class-Level Anti-Proliferative Activity: The Benzodioxole-Thiazepine Scaffold Advantage

While no direct head-to-head data exists for the exact compound, the scaffold it represents (benzo[d][1,3]dioxoles-fused 1,4-thiazepines) has been directly compared to the standard-of-care 5-Fluorouracil (5-FU) in cell-based assays. The lead compound from this series, compound 4e, exhibited IC50 values of 8.23 µM and 16.22 µM against Ec9706 and Eca109 esophageal cancer cell lines, respectively, which is 2–3 times more potent than 5-FU (IC50 = 23.26 µM and 30.25 µM) [1]. This establishes a class-level activity benchmark. The target compound, featuring a saturated thiazepane and a distinct N-benzyl substitution, is a key analog for probing SAR within this active phenotype.

Anti-cancer Cell Viability Esophageal Carcinoma

Physicochemical Differentiation: Calculated Lipophilicity and Drug-Likeness vs. Close Analogs

The N-benzyl substituent on the target compound is calculated to confer a higher logP compared to analogs with smaller or more polar N-substituents, directly impacting membrane permeability and metabolic clearance. This property can be quantified via in silico comparison with a closely related analog, 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide (CAS 1705102-24-4), for which authoritative predicted data is available [1]. The target compound's N-benzyl group is predicted to reduce hydrogen-bond donor count and increase rotational flexibility relative to the N-ethoxyphenyl analog, altering its drug-likeness profile.

Lipophilicity Drug-likeness Medicinal Chemistry

Synthetic Tractability: Access to a Saturated Thiazepane Core for SAR Expansion

The compound's synthetic route, as inferred from vendor documentation and analogous patents, relies on a modular one-pot condensation approach that separates it from conventional multi-step thiazepine syntheses [1]. This is supported by the broader class synthesis described in the literature, where similar benzo[d][1,3]dioxole-fused 1,4-thiazepines were obtained in 'very good yields' under solvent-free conditions [2]. The target compound's availability as a discrete building block, rather than a late-stage functionalization intermediate, differentiates its procurement value for rapid analog generation.

Synthetic Chemistry Building Block Lead Optimization

High-Impact Procurement Scenarios for 7-(Benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide


Scaffold-Hopping and SAR Studies in Anti-Proliferative Drug Discovery

In a program targeting esophageal or other solid tumors, this compound serves as an essential scaffold-hopping analog. The documented anti-proliferative activity of the unsaturated thiazepine counterparts creates a direct hypothesis-driven use case: the saturated N-benzyl analog can be tested head-to-head against the published lead compound 4e to establish the impact of ring saturation and N-substitution on potency and selectivity [1]. Its procurement enables a systematic SAR exploration that would be impossible with generic thiazepine intermediates.

Chemical Biology Probe Development for CNS Targets

The predicted physicochemical profile (moderate cLogP, low HBD count) makes the compound a candidate for developing a CNS-penetrant probe. When compared to more polar analogs (e.g., N-ethoxyphenyl or N-thiophenylmethyl derivatives), the N-benzyl variant's higher lipophilicity and lower hydrogen-bonding capacity may confer superior passive permeability across the blood-brain barrier. This application leverages the quantitative differentiation in drug-likeness parameters established in Section 3 [1].

Building Block for Focused Compound Library Synthesis

The compound's structure lends itself to rapid diversification via amidation, alkylation, or cross-coupling reactions on the benzodioxole ring. Its immediate commercial availability, combined with the high-yielding synthetic precedent for this class, supports its use as a core scaffold for generating a focused library of 50-200 analogs. This scenario directly capitalizes on the synthetic tractability evidence [1] [2] and addresses the procurement need for a ready-to-use diversification handle.

Quote Request

Request a Quote for 7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.